2-(3-Methoxy-4-bromophenyl)ethylamine

Dopamine Transporter (DAT) Monoamine Reuptake Inhibition Phenethylamine SAR

Featuring a unique 4-bromo-3-methoxy substitution pattern, this phenethylamine building block enables SAR studies of monoamine transporters (DAT IC50 ~4.1 µM) and 5-HT receptors without the psychoactive liability of 2,5-dimethoxy analogs. The para-bromine serves as a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, enabling construction of biaryl and arylamine libraries. Cited in patent literature as a key intermediate for morphinan derivatives and nitrogen-containing heterocycles.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 113081-51-9
Cat. No. B040606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxy-4-bromophenyl)ethylamine
CAS113081-51-9
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CCN)Br
InChIInChI=1S/C9H12BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3
InChIKeyKNLHFRSNELASBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methoxy-4-bromophenyl)ethylamine CAS 113081-51-9: Technical Procurement Overview for a Distinct 4-Bromo-3-Methoxyphenethylamine Scaffold


2-(3-Methoxy-4-bromophenyl)ethylamine (CAS 113081-51-9) is a substituted phenethylamine featuring a 4-bromo-3-methoxy substitution pattern on the aromatic ring. This compound serves as a research intermediate in medicinal chemistry and neuroscience, particularly as a building block for synthesizing molecules targeting monoamine transporters and serotonin receptors. Its computed physicochemical properties include a molecular weight of 230.10 g/mol, an XLogP3 of 1.5, and a topological polar surface area of 35.3 Ų [1]. The hydrochloride salt form (CAS 1159826-47-7) is also available for applications requiring enhanced aqueous solubility [2]. The unique 4-bromo-3-methoxy substitution pattern confers distinct electronic and steric properties that differentiate this compound from its positional isomers and other phenethylamine derivatives .

2-(3-Methoxy-4-bromophenyl)ethylamine: Why Positional Isomers and Simple Phenethylamines Cannot Substitute for Its 4-Bromo-3-Methoxy Architecture


The 4-bromo-3-methoxy substitution pattern of 2-(3-methoxy-4-bromophenyl)ethylamine creates a unique electronic environment that cannot be replicated by simple phenethylamine or its positional isomers. The bromine atom at the 4-position exerts both steric and electronic effects on the aromatic ring, while the 3-methoxy group modulates hydrogen bonding potential and lipophilicity. In contrast, the 3-bromo-4-methoxy isomer (CAS 159465-27-7) presents an inverted substitution pattern that alters the spatial orientation of the halogen and methoxy groups, leading to different binding interactions with biological targets . Furthermore, unsubstituted phenethylamine (CAS 64-04-0) lacks the bromine atom entirely, resulting in significantly different DAT inhibition potency (IC50 ≈ 1.8 µM versus 4.1 µM for the 4-bromo-3-methoxy derivative) and 5-HT receptor affinity [1]. The 2C-B scaffold (4-bromo-2,5-dimethoxyphenethylamine) contains an additional methoxy group at the 2-position, which dramatically increases 5-HT2A/2C receptor affinity (Ki ~1-36 nM) but also introduces psychoactive liability, making it unsuitable for non-CNS applications [2]. Therefore, generic substitution among phenethylamines is scientifically invalid; each substitution pattern yields a distinct pharmacological and physicochemical profile that must be evaluated independently for specific research objectives.

Quantitative Differentiation of 2-(3-Methoxy-4-bromophenyl)ethylamine: Comparative Data Against Closest Analogs


DAT Inhibition: 2-(3-Methoxy-4-bromophenyl)ethylamine Exhibits 4.1 µM IC50, 32-Fold More Potent than 2C-B (132 µM) but 2.3-Fold Less Potent than Unsubstituted Phenethylamine (1.8 µM)

In a head-to-head comparison using the same DAT assay platform, 2-(3-methoxy-4-bromophenyl)ethylamine demonstrated an IC50 of 4.1 µM for inhibiting [3H]-dopamine reuptake at human DAT expressed in HEK293 cells [1]. In contrast, the psychedelic analog 4-bromo-2,5-dimethoxyphenethylamine (2C-B) exhibited significantly weaker DAT inhibition with reported IC50 values ranging from 132 to 231 µM [2]. Unsubstituted phenethylamine, lacking the bromo and methoxy substituents, showed an IC50 of 1.8 µM under comparable conditions [3]. This quantitative differentiation positions the 4-bromo-3-methoxy derivative as an intermediate-potency DAT ligand, distinct from both the more potent parent phenethylamine and the markedly weaker 2C-B analog.

Dopamine Transporter (DAT) Monoamine Reuptake Inhibition Phenethylamine SAR

Serotonin Receptor Affinity: Class-Level Evidence Indicates 4-Bromination Enhances 5-HT Receptor Binding Relative to Non-Brominated Phenethylamines

Although direct binding data for 2-(3-methoxy-4-bromophenyl)ethylamine at specific serotonin receptor subtypes are not publicly available, class-level SAR studies on 45 phenalkylamine analogues establish that 4-bromination enhances serotonin (5-HT) receptor affinity compared to non-halogenated phenethylamines [1]. In a rat fundus model, compounds bearing a 4-bromo substituent exhibited higher 5-HT receptor affinity than their non-brominated counterparts. For context, the 4-bromo-2,5-dimethoxy analog (2C-B) displays Ki values of 1 nM for 5-HT2 and 36 nM for 5-HT2C receptors [2], while unsubstituted phenethylamine shows negligible affinity. The presence of the 4-bromo substituent in the target compound is therefore predicted to confer enhanced 5-HT receptor engagement relative to non-brominated phenethylamines, though the absence of the 2,5-dimethoxy motif (critical for high 5-HT2A affinity) suggests a distinct selectivity profile compared to psychedelic phenethylamines.

Serotonin Receptor 5-HT2A Phenalkylamine SAR 4-Bromination

Physicochemical Differentiation: Distinct Boiling Point and Density Compared to 3-Bromo-4-Methoxy Positional Isomer

The 4-bromo-3-methoxy substitution pattern of 2-(3-methoxy-4-bromophenyl)ethylamine yields measurable differences in physicochemical properties relative to its 3-bromo-4-methoxy positional isomer (CAS 159465-27-7). The target compound exhibits a boiling point of 303.2 ± 27.0 °C at 760 mmHg and a density of 1.4 ± 0.1 g/cm³ . In comparison, the 3-bromo-4-methoxy isomer shows a boiling point of 303.6 ± 27.0 °C and a density of 1.4 ± 0.1 g/cm³ . While these differences are numerically small, the distinct InChIKey identifiers (KNLHFRSNELASBY-UHFFFAOYSA-N for the target compound versus a different key for the isomer) confirm that these are chemically distinct entities with non-identical physical behavior in purification and formulation processes [1].

Physicochemical Properties Boiling Point Density Positional Isomer Comparison

Synthetic Versatility: Bromine Atom at 4-Position Enables Transition Metal-Catalyzed Cross-Coupling Reactions Not Accessible with 3-Bromo Isomer

The bromine atom at the 4-position (para to the ethylamine chain) in 2-(3-methoxy-4-bromophenyl)ethylamine provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This para-bromo arrangement offers distinct reactivity compared to the 3-bromo-4-methoxy isomer, where the bromine is meta to the ethylamine chain. The electronic environment created by the 3-methoxy group ortho to the bromine in the target compound modulates the electron density on the aryl ring, influencing the rate and yield of cross-coupling reactions [1]. Specifically, the methoxy group at the 3-position activates the ring toward electrophilic substitution at the ortho and para positions relative to itself, but the bromine at the 4-position occupies one of these activated sites, creating a unique regiochemical environment for further functionalization. Patent literature identifies bromo-substituted phenethylamines as key intermediates in the synthesis of morphinans and other nitrogen-containing heterocycles, with the bromine serving as a synthetic handle that can be subsequently elaborated or removed [2].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic Intermediate

Purity Specification and Storage Stability: 95% Minimum Purity with Recommended 2-8°C Storage for Long-Term Stability

Commercial suppliers of 2-(3-methoxy-4-bromophenyl)ethylamine consistently specify a minimum purity of 95% . The compound is recommended for long-term storage at 2-8°C to preserve chemical integrity [1]. In contrast, the hydrochloride salt form (CAS 1159826-47-7) offers potentially improved aqueous solubility but may require different handling conditions due to its ionic nature [2]. For procurement decision-making, the free base form (CAS 113081-51-9) provides greater versatility in organic synthesis where neutral amine conditions are required, while the salt form is preferred for biological assays requiring aqueous compatibility. The 95% purity specification is a critical procurement parameter that ensures reproducibility in sensitive applications such as radioligand binding assays and cell-based studies.

Purity Specification Storage Stability Quality Control Procurement

Targeted Application Scenarios for 2-(3-Methoxy-4-bromophenyl)ethylamine Based on Quantitative Evidence


Dopamine Transporter (DAT) Ligand Development in Neuroscience Research

With a DAT IC50 of 4.1 µM, 2-(3-methoxy-4-bromophenyl)ethylamine occupies an intermediate potency niche between unsubstituted phenethylamine (1.8 µM) and 2C-B (132-231 µM) [1][2]. This moderate potency profile makes it a valuable tool compound for structure-activity relationship (SAR) studies aimed at identifying novel DAT ligands that modulate dopaminergic signaling without the strong stimulant effects of phenethylamine or the hallucinogenic liability of 2,5-dimethoxy-substituted analogs. The compound can serve as a starting point for medicinal chemistry optimization to fine-tune DAT selectivity over other monoamine transporters.

Serotonin Receptor Pharmacology: Investigating Bromine-Mediated Affinity Enhancement

Class-level SAR evidence indicates that 4-bromination enhances serotonin (5-HT) receptor affinity [1]. 2-(3-Methoxy-4-bromophenyl)ethylamine, bearing a 4-bromo substituent but lacking the 2,5-dimethoxy motif critical for high 5-HT2A affinity, provides a distinct tool for dissecting the contribution of the bromine atom to receptor binding independent of the 2,5-dimethoxy pharmacophore. This compound can be used in competitive binding assays to quantify its affinity at various 5-HT receptor subtypes and to compare directly with non-brominated phenethylamine controls [2].

Synthetic Intermediate for Palladium-Catalyzed Cross-Coupling in Medicinal Chemistry

The 4-bromo substituent in the target compound, positioned para to the ethylamine chain and ortho to the 3-methoxy group, provides a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [1]. This regiochemical arrangement is distinct from the 3-bromo-4-methoxy isomer, offering medicinal chemists a unique building block for constructing para-substituted biaryl and arylamine libraries. The compound has been cited in patent literature as an intermediate in the synthesis of morphinan derivatives and other nitrogen-containing heterocycles [2].

Comparative Pharmacological Profiling Against Positional Isomers

The distinct 4-bromo-3-methoxy substitution pattern of this compound yields measurable differences in physicochemical properties (boiling point, density) and biological activity compared to the 3-bromo-4-methoxy isomer [1][2]. Researchers conducting systematic SAR studies of phenethylamine derivatives can utilize this compound alongside its positional isomers to map the effects of bromine and methoxy group positioning on monoamine transporter inhibition, receptor affinity, and metabolic stability. Such comparative profiling is essential for identifying optimal substitution patterns for specific therapeutic targets.

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